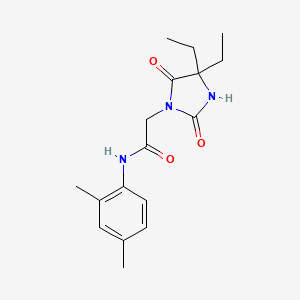

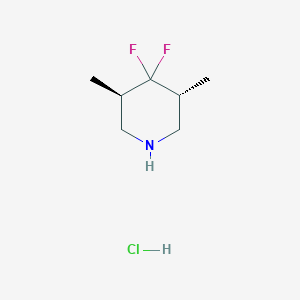

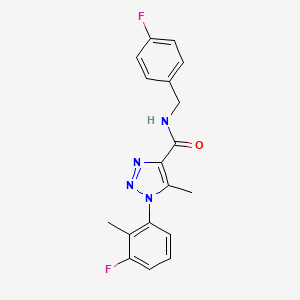

![molecular formula C13H12N4O2S B2651719 6-丙基-3-吡啶-2-基异噻唑并[4,5-d]嘧啶-5,7(4H,6H)-二酮 CAS No. 1325303-67-0](/img/structure/B2651719.png)

6-丙基-3-吡啶-2-基异噻唑并[4,5-d]嘧啶-5,7(4H,6H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-propyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” belongs to a class of compounds known as thiazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been designed, synthesized, and evaluated as anticancer agents . Among them, some compounds have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .

Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-ones involves several steps . The process typically starts with the design of the compounds, followed by their synthesis. The synthesized compounds are then evaluated for their anticancer properties . The synthesis often involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature .Molecular Structure Analysis

Thiazolo[4,5-d]pyrimidin-7(6H)-ones are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects, including anti-inflammatory properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-ones typically involve the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperature .科学研究应用

合成和抗菌评估

一项研究报告了 6-杂环基-5-甲基噻吩并[2,3-d]嘧啶-2,4(1H,3H)-二酮的合成,强调了它们作为抗菌剂的潜力。合成的化合物对金黄色葡萄球菌、大肠杆菌和枯草芽孢杆菌等细菌表现出中等活性,尤其对铜绿假单胞菌的作用比链霉素更感兴趣 (Vlasov 等人,2022 年)。

抗癌活性

另一项研究涉及创建新型吡唑并[4,3-c]吡啶衍生物,研究它们对人乳腺癌、肝癌和结肠癌细胞系的抗癌活性。发现这些化合物表现出显着的细胞毒活性,表明它们在癌症治疗应用中的潜力 (Metwally & Deeb,2018 年)。

结构和光谱探索

对 (羟基苯甲酰)吡啶并[2,3-d]嘧啶衍生物的研究通过光谱技术和计算方法探索了它们的合成和结构特征。该研究强调了了解此类化合物的电子结构的重要性,可能为材料科学和分子电子学中的应用铺平道路 (Ashraf 等人,2019 年)。

新型合成方法

为创建具有药学意义的化合物(例如功能化的嘧啶-2,4(1H,3H)-二酮)开发的水介导、无催化剂合成方法展示了药物发现和材料合成的创新方法 (Brahmachari 等人,2020 年)。

生物活性

与噻唑环稠合的噻吩[2,3-d]嘧啶化合物的合成表明探索具有高生物活性的化合物,包括腺苷激酶抑制、血小板聚集和抗癌活性 (El-Gazzar 等人,2006 年)。

作用机制

未来方向

The development of novel topoisomerase I inhibitors, such as thiazolo[4,5-d]pyrimidin-7(6H)-ones, has achieved considerable interest of medicinal chemists over the past decades . Future research may focus on optimizing the synthesis process, improving the efficacy of these compounds, and exploring their potential applications in cancer treatment .

属性

IUPAC Name |

6-propyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-2-7-17-12(18)11-10(15-13(17)19)9(16-20-11)8-5-3-4-6-14-8/h3-6H,2,7H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWRUHRCJCEVOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

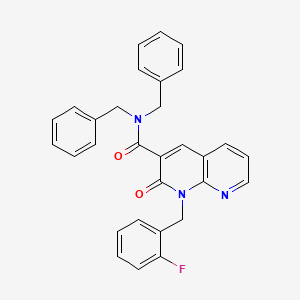

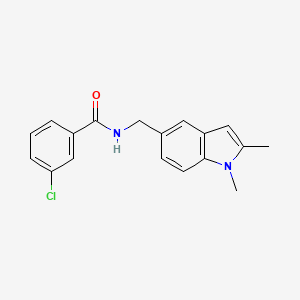

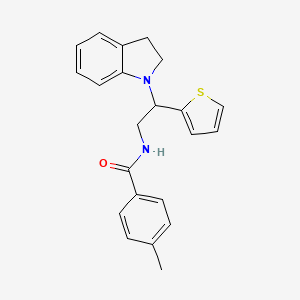

![N-(2-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2651639.png)

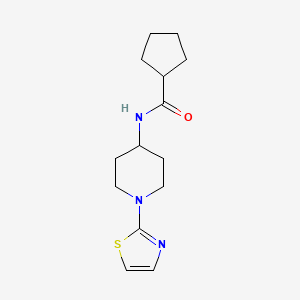

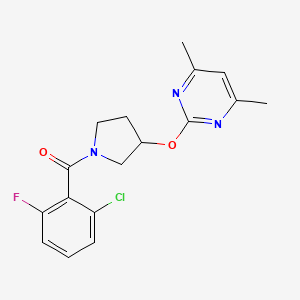

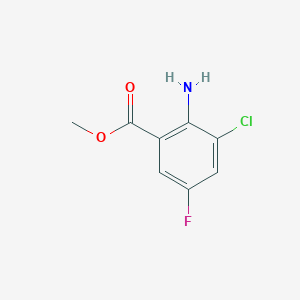

![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2651656.png)

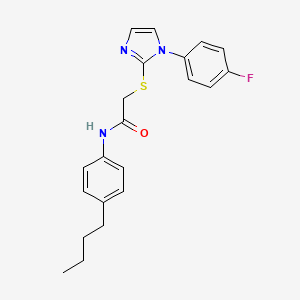

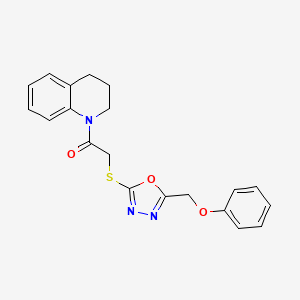

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2651658.png)